molecular formula C15H12ClN B282130 2-Chloro-9-ethylacridine

2-Chloro-9-ethylacridine

Cat. No.: B282130
M. Wt: 241.71 g/mol
InChI Key: ONYBEJCDWHAYIG-UHFFFAOYSA-N
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Description

2-Chloro-9-ethylacridine is a heterocyclic compound belonging to the acridine family, characterized by a tricyclic aromatic system with a nitrogen atom at position 10. The molecule features a chlorine substituent at position 2 and an ethyl group at position 9 (Figure 1). Acridine derivatives are widely studied for their diverse applications, including antitumor activity, DNA intercalation, and fluorescence properties . Substitutions at positions 2 and 9 are critical for modulating reactivity; for example, electron-withdrawing groups like chlorine enhance electrophilic substitution resistance, while alkyl groups (e.g., ethyl) improve lipophilicity .

Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-9-ethylacridine

InChI

InChI=1S/C15H12ClN/c1-2-11-12-5-3-4-6-14(12)17-15-8-7-10(16)9-13(11)15/h3-9H,2H2,1H3

InChI Key

ONYBEJCDWHAYIG-UHFFFAOYSA-N

SMILES

CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Canonical SMILES

CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and synthetic differences between 2-Chloro-9-ethylacridine and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point/Decomposition
This compound Cl (C2), Et (C9) C₁₅H₁₂ClN 241.72* N/A N/A
9-Chloro-2-methylacridine Cl (C9), Me (C2) C₁₄H₁₀ClN 227.69 N/A N/A
9-Chloro-2,7-dimethoxyacridine Cl (C9), OMe (C2, C7) C₁₅H₁₂ClNO₂ 273.71 95% 240°C (decomposition)
2-Methoxy-9-phenoxyacridine OMe (C2), OPh (C9) C₂₀H₁₅NO₂ 301.34 N/A 295 K (crystal structure)

*Calculated based on analogous compounds.

Key Observations :

  • Substituent Effects : The ethyl group in this compound likely increases lipophilicity compared to methyl (9-Chloro-2-methylacridine) or methoxy groups (9-Chloro-2,7-dimethoxyacridine). Methoxy substituents enhance solubility in polar solvents but may reduce membrane permeability .
  • Synthetic Yields : Longer alkyl chains (e.g., pentyl in ) correlate with higher yields (up to 86.49%), suggesting steric or electronic factors influence reaction efficiency. However, direct data for ethyl-substituted analogs is unavailable.
Enzyme Inhibition

For example:

  • Cl-F-ara-A (a chloro-substituted adenine analog) inhibits RNR at IC₅₀ = 65 nM, disrupting deoxyribonucleotide synthesis .

Comparison :

  • Chlorine at position 2 may enhance DNA binding affinity, as seen in acridine-carboxamide derivatives (), which intercalate into DNA via planar aromatic systems.
  • Ethyl groups could prolong metabolic stability compared to shorter alkyl chains, as observed in antitumor agents like Cl-F-ara-A, where fluorination improves pharmacokinetics .
Cytotoxicity and Selectivity
  • Cl-F(↑)-dAdo () shows 50-fold higher cytotoxicity in CEM cells than analogs with ribose modifications, attributed to RNR inhibition .
  • 9-Chloroacridine derivatives () are precursors to antimalarial agents (e.g., quinacrine), where substituents dictate target specificity .

Implications for this compound: The ethyl group may reduce off-target effects compared to bulkier substituents (e.g., phenoxy in ), which could hinder cellular uptake. However, excessive lipophilicity might limit aqueous solubility, a trade-off observed in methoxy-acridines .

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